2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one
CAS No.:
Cat. No.: VC20143709
Molecular Formula: C19H31N3O
Molecular Weight: 317.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H31N3O |
|---|---|
| Molecular Weight | 317.5 g/mol |
| IUPAC Name | 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C19H31N3O/c1-15(2)18(20)19(23)22-12-8-7-11-17(22)14-21(3)13-16-9-5-4-6-10-16/h4-6,9-10,15,17-18H,7-8,11-14,20H2,1-3H3/t17-,18?/m0/s1 |
| Standard InChI Key | YONCFBHZNODWJW-ZENAZSQFSA-N |
| Isomeric SMILES | CC(C)C(C(=O)N1CCCC[C@H]1CN(C)CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCCC1CN(C)CC2=CC=CC=C2)N |
Introduction
The compound 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one is a synthetic chemical entity with potential applications in medicinal chemistry. It features a piperidine ring, an amino group, and a benzyl-substituted moiety, which are characteristic of compounds investigated for their pharmacological activities, particularly in neurological and metabolic pathways.
Chirality
The presence of the stereocenter at the second carbon in the butanone backbone (S configuration) introduces chirality, which is critical for biological activity and receptor binding specificity.
Synthesis Pathways
While no direct synthesis protocol for this compound was found in the provided sources, structurally related compounds often involve:
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Formation of the piperidine core via cyclization reactions.
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Functionalization of the piperidine nitrogen with benzyl and methyl groups through alkylation.
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Introduction of the chiral center using asymmetric synthesis or resolution techniques.
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Attachment of the amino-butanone moiety through amide bond formation or reductive amination.
Pharmacological Potential
Compounds with similar structures have been explored for:
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Neurological applications: Targeting dopamine and norepinephrine transporters (DAT and NET), as seen in related studies .
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Metabolic effects: Modulating pathways involving amino acids and neurotransmitters.
Mechanism of Action
The compound's functional groups suggest interactions with enzymes or receptors via hydrogen bonding, hydrophobic interactions, and π-stacking (due to the benzyl moiety). Its chiral nature implies enantioselective binding to biological targets.
Related Studies
Studies on structurally analogous molecules have demonstrated:
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High affinity for monoamine transporters like DAT and NET, indicating potential as antidepressants or stimulants .
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Moderate cytotoxic activity in cancer cell lines when modified with additional functional groups .
Challenges
The compound's synthesis and stability under physiological conditions remain areas requiring further investigation.
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